

An In-depth Technical Guide to Pentan-3-yl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Pentyl acetate

Cat. No.: B1618307

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentan-3-yl acetate, also known as **3-pentyl acetate**, with a focus on its chemical properties, synthesis, and potential applications relevant to the scientific and pharmaceutical fields. While specific data on the biological activity and drug development applications of pentan-3-yl acetate are limited, this guide consolidates available information and presents methodologies for its synthesis.

Chemical and Physical Properties

Pentan-3-yl acetate is an organic compound classified as a carboxylic acid ester.^{[1][2]} Its IUPAC name is pentan-3-yl acetate.^[3] The compound is a colorless liquid with a characteristic fruity odor.^[4] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	pentan-3-yl acetate	[3]
Synonyms	3-Pentyl acetate, 3-Amyl acetate, Diethylcarbinol acetate, Acetic acid 1-ethylpropyl ester	[3][5]
CAS Number	620-11-1	[3][5]
Molecular Formula	C ₇ H ₁₄ O ₂	[3]
Molecular Weight	130.18 g/mol	[3]
Boiling Point	135.1 °C at 760 mmHg	[6]
Flash Point	33.4 °C	[3][6]
Density	0.879 g/cm ³	[6]
Vapor Pressure	7.85 mmHg at 25°C	[6]
Refractive Index	1.3960	[6]

Synthesis of Pentan-3-yl Acetate

Pentan-3-yl acetate can be synthesized through two primary methods: Fischer esterification and enzymatic synthesis.

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid.[7][8] The reaction is reversible and can be driven to completion by using an excess of one reactant or by removing water as it is formed.[8][9]

Experimental Protocol: Fischer Esterification of 3-Pentanol

This protocol is adapted from established Fischer esterification procedures.[10][11]

- Materials:

- 3-Pentanol
- Glacial acetic acid
- Concentrated sulfuric acid (H_2SO_4)
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-pentanol and an excess of glacial acetic acid.
 - Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
 - Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
 - After cooling to room temperature, transfer the mixture to a separatory funnel containing cold water.
 - Extract the aqueous layer with diethyl ether.
 - Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
 - The crude pentan-3-yl acetate can be purified by distillation.

Enzymatic synthesis of esters using lipases offers a green alternative to chemical catalysis, proceeding under milder conditions and with high selectivity.^[12] Immobilized lipases, such as

Lipozyme®435, are often used as they can be easily recovered and reused.[12][13]

Experimental Protocol: Enzymatic Synthesis of Pentan-3-yl Acetate

This protocol is based on the enzymatic synthesis of pentyl acetate.[1][12]

- Materials:
 - 3-Pentanol
 - Acetic acid
 - Immobilized lipase (e.g., Lipozyme®435)
 - Hexane (optional, as a solvent)
 - Standard solution of NaOH for titration
 - Phenolphthalein indicator
- Procedure:
 - The reaction is carried out in a temperature-controlled glass reactor with a stirrer.[12]
 - Add 3-pentanol, acetic acid, and the immobilized lipase to the reactor. The reaction can be run solvent-free or in a solvent like hexane.[12] To minimize enzyme inhibition, an excess of the alcohol (e.g., a 2:1 molar ratio of alcohol to acid) is recommended.[12]
 - Maintain the reaction at a constant temperature (e.g., 40-60 °C) with continuous stirring.
 - Monitor the reaction kinetics by taking samples at regular intervals and determining the concentration of unreacted acetic acid by acid-base titration with a standardized NaOH solution.[12]
 - Upon completion, the immobilized enzyme can be separated by filtration.
 - The product, pentan-3-yl acetate, can be isolated from the reaction mixture, potentially through distillation.

Applications and Biological Activity

The applications of pentan-3-yl acetate are primarily in the flavor and fragrance industries due to its fruity aroma.^[4] While short-chain esters are generally used in the chemical and pharmaceutical industries as solvents and in cosmetics, specific applications of pentan-3-yl acetate in drug development are not well-documented in publicly available literature.^[12]

Toxicology and Metabolism:

Studies on pentyl acetate isomers indicate low acute toxicity.^[4] The primary health effects at high concentrations are irritation of the mucous membranes.^[4] In the body, it is expected that pentyl acetates are hydrolyzed into acetic acid and the corresponding pentyl alcohol, which are then further metabolized.^[4]

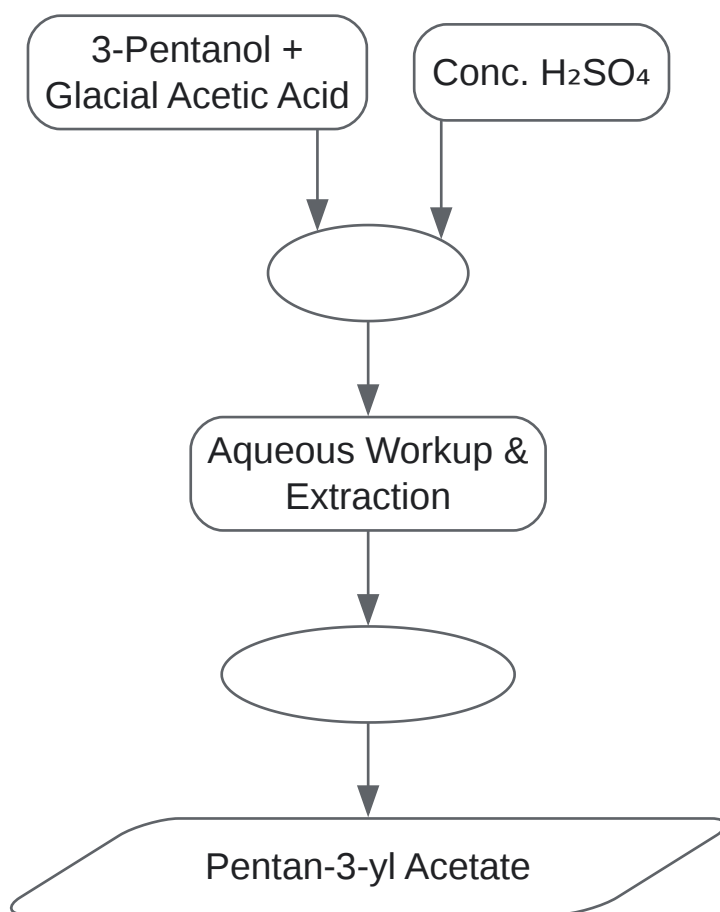
Potential as a Pheromone:

Some esters, including certain isomers of pentyl acetate, are known to act as pheromones in insects.^[4] Further research would be needed to determine if pentan-3-yl acetate has any specific pheromonal activity.

Use in Drug Delivery:

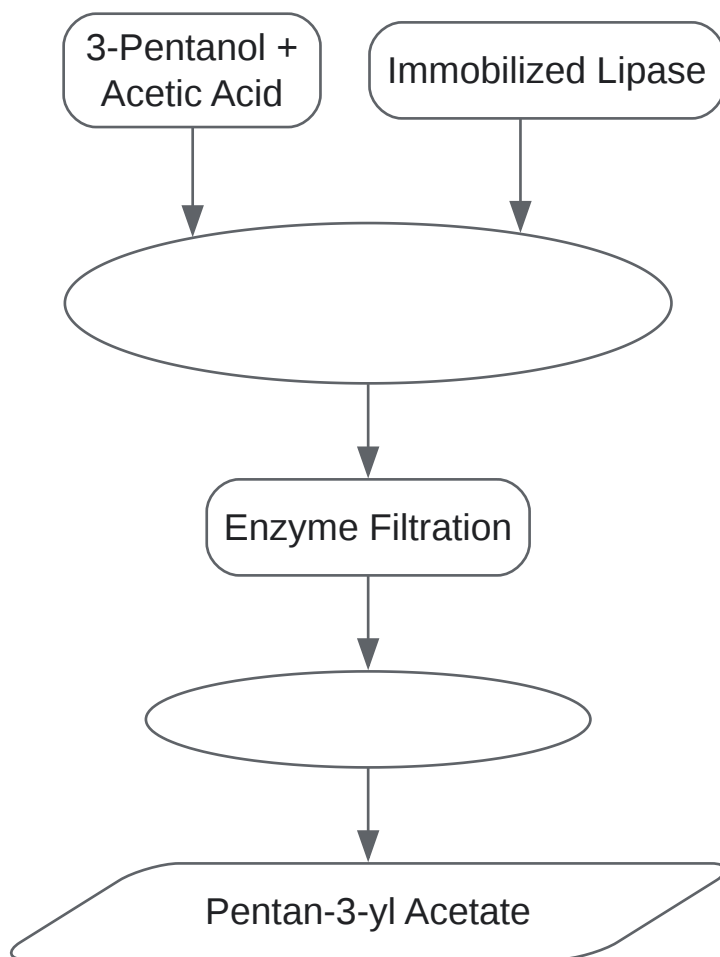
While there is no direct evidence of pentan-3-yl acetate being used in drug delivery systems, its properties as a solvent could be explored. The development of drug delivery systems often involves the use of various excipients and solvents to enhance the solubility and stability of active pharmaceutical ingredients.^{[14][15][16]}

Visualizations



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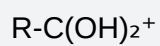
Caption: Workflow for the Fischer Esterification of 3-Pentanol.



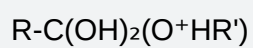
Fischer Esterification Mechanism



Protonation
(H^+)



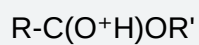
Nucleophilic Attack
($\text{R}'\text{-OH}$)



Proton Transfer

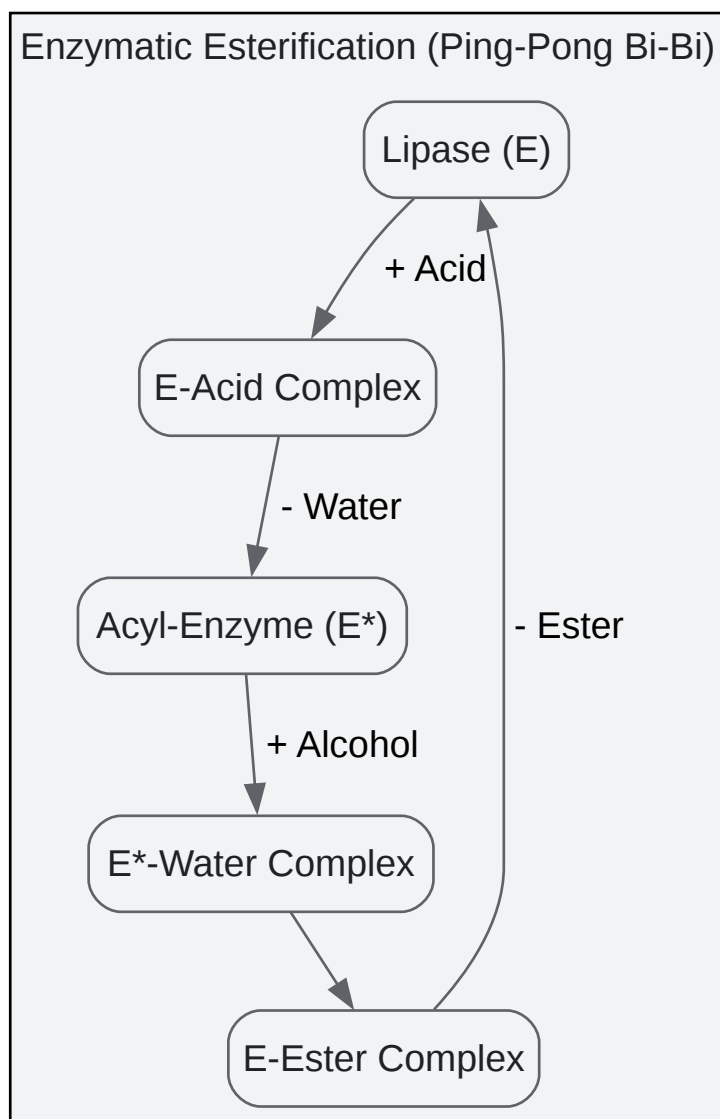


Loss of H_2O



Deprotonation





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- To cite this document: BenchChem. [An In-depth Technical Guide to Pentan-3-yl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1618307#3-pentyl-acetate-iupac-name-pentan-3-yl-acetate]

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